Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a dimethylamino phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Quinoline derivatives, including this compound, have shown promise as potential therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors.
Medicine: The compound has been investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 4-{[4-(dimethylamino)phenyl]amino}benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Ciprofloxacin: An antibiotic with a quinoline core and a fluorine substituent.
Quinoline N-oxide: A derivative with an oxidized quinoline core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
ethyl 4-[4-(dimethylamino)anilino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H23N3O2/c1-4-29-24(28)21-15-25-22-19-8-6-5-7-16(19)9-14-20(22)23(21)26-17-10-12-18(13-11-17)27(2)3/h5-15H,4H2,1-3H3,(H,25,26) |
InChI Key |
IPUZYGYTPFCYET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)N(C)C)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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